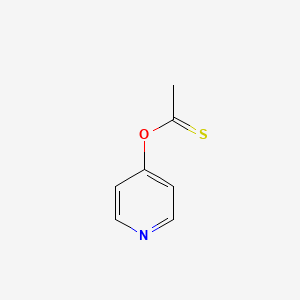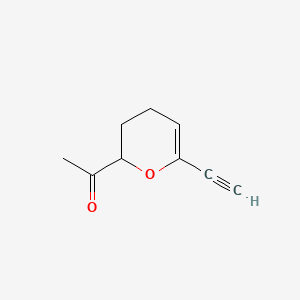
2,4,6-Cycloheptatriene-1-carboxamide,N-ethyl-(7CI,8CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Cycloheptatriene-1-carboxamide,N-ethyl-(7CI,8CI) is an organic compound with the molecular formula C10H13NO. It is a derivative of cycloheptatriene, a seven-membered ring containing three double bonds. The compound is characterized by the presence of an ethyl group attached to the nitrogen atom of the carboxamide functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Cycloheptatriene-1-carboxamide,N-ethyl-(7CI,8CI) typically involves the following steps:
Starting Material: The synthesis begins with cycloheptatriene, which is commercially available or can be synthesized from cycloheptanone.
Formation of Carboxamide: Cycloheptatriene is reacted with an appropriate amine, such as ethylamine, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the carboxamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2,4,6-Cycloheptatriene-1-carboxamide,N-ethyl-(7CI,8CI) may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Cycloheptatriene-1-carboxamide,N-ethyl-(7CI,8CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium azide (NaN3) in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted cycloheptatriene derivatives.
Aplicaciones Científicas De Investigación
2,4,6-Cycloheptatriene-1-carboxamide,N-ethyl-(7CI,8CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,4,6-Cycloheptatriene-1-carboxamide,N-ethyl-(7CI,8CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Cycloheptatriene-1-carbonitrile: A similar compound with a nitrile group instead of a carboxamide group.
2,4,6-Cycloheptatriene-1-carboxylic acid: A compound with a carboxylic acid group instead of a carboxamide group.
Uniqueness
2,4,6-Cycloheptatriene-1-carboxamide,N-ethyl-(7CI,8CI) is unique due to the presence of the ethyl group attached to the nitrogen atom of the carboxamide functional group. This structural feature may influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.
Propiedades
Número CAS |
1454-77-9 |
|---|---|
Fórmula molecular |
C10H13NO |
Peso molecular |
163.22 |
Nombre IUPAC |
N-ethylcyclohepta-2,4,6-triene-1-carboxamide |
InChI |
InChI=1S/C10H13NO/c1-2-11-10(12)9-7-5-3-4-6-8-9/h3-9H,2H2,1H3,(H,11,12) |
Clave InChI |
HEMDZCRBRNBVQO-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C1C=CC=CC=C1 |
Sinónimos |
2,4,6-Cycloheptatriene-1-carboxamide,N-ethyl-(7CI,8CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrido[1,2-a][1,3]thiazolo[5,4-g]benzimidazole](/img/structure/B576243.png)
![2,3-dihydroxypropyl-[2-(2-hydroxyethoxy)ethyl]-[3-(2-hydroxyethoxy)propyl]-[(9Z,12Z)-octadeca-9,12-dienyl]azanium;chloride](/img/structure/B576249.png)


![3-[(2Z)-2-[[(7E)-7-[[3-(2-carboxyethyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]-4,4a,5,6-tetrahydro-3H-naphthalen-2-yl]methylidene]-1,3-benzothiazol-3-yl]propanoate](/img/structure/B576258.png)

